molecular formula C7H14N2O B14415027 (4E)-4-[(2-Aminoethyl)imino]pentan-2-one CAS No. 82427-19-8

(4E)-4-[(2-Aminoethyl)imino]pentan-2-one

Cat. No.: B14415027
CAS No.: 82427-19-8
M. Wt: 142.20 g/mol
InChI Key: PXCJXKUIOPLBAA-UHFFFAOYSA-N
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Description

(4E)-4-[(2-Aminoethyl)imino]pentan-2-one is an organic compound characterized by the presence of an imine group and an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-4-[(2-Aminoethyl)imino]pentan-2-one typically involves the reductive amination of a suitable ketone with an amine. One common method is the reaction of 2-pentanone with 2-aminoethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Oxo derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted imines or amines.

Scientific Research Applications

(4E)-4-[(2-Aminoethyl)imino]pentan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4E)-4-[(2-Aminoethyl)imino]pentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effect .

Comparison with Similar Compounds

  • (4E)-4-[(2-Aminoethyl)imino]butan-2-one
  • (4E)-4-[(2-Aminoethyl)imino]hexan-2-one

Comparison:

  • Structural Differences: The length of the carbon chain differentiates these compounds, affecting their physical and chemical properties.
  • Reactivity: Variations in chain length can influence the reactivity and stability of the compounds.
  • Applications: While similar in structure, each compound may have unique applications based on its specific properties.

(4E)-4-[(2-Aminoethyl)imino]pentan-2-one stands out due to its balanced reactivity and stability, making it a versatile compound in various scientific and industrial applications .

Properties

CAS No.

82427-19-8

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

4-(2-aminoethylimino)pentan-2-one

InChI

InChI=1S/C7H14N2O/c1-6(5-7(2)10)9-4-3-8/h3-5,8H2,1-2H3

InChI Key

PXCJXKUIOPLBAA-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCN)CC(=O)C

Origin of Product

United States

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